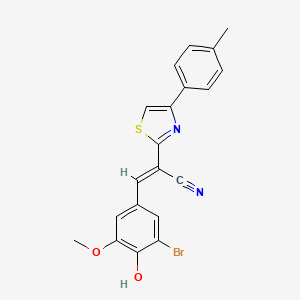![molecular formula C18H18ClNO4 B2438838 4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid CAS No. 78131-31-4](/img/structure/B2438838.png)
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid” is an organic compound with the molecular formula C12H14NO4 . It has an average mass of 236.244 Da and a monoisotopic mass of 236.092834 Da .
Molecular Structure Analysis
The molecular structure of “4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid” consists of 12 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The compound has several freely rotating bonds and a polar surface area of 78 Å .Physical And Chemical Properties Analysis
The compound has a boiling point of 454.9±38.0 °C at 760 mmHg and a flash point of 228.9±26.8 °C . It has a density of 1.215g/cm3 . The compound also has several properties related to its solubility and permeability, including ACD/LogP, ACD/LogD, ACD/BCF, and ACD/KOC values at different pH levels .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Molecular Interactions
- Baclofen, closely related to the chemical , is a γ-amino acid used in crystal engineering. Its crystal structure, thermal analysis, and interactions with other acids have been studied for developing multicomponent crystals. These studies provide insights into the conformation and protonation properties of such molecules, useful in crystal engineering (Báthori & Kilinkissa, 2015).
Synthesis of Novel Compounds
- This compound serves as a key intermediate in synthesizing new thymidylate synthesis inhibitors, highlighting its role in the development of potential medicinal compounds. The synthesis process offers a low-cost and suitable method for industrial-scale production (Yuan, 2013).
Molecular Structure Analysis
- Detailed molecular structure, vibrational spectra, and hyperpolarizability analysis of similar compounds have been conducted. Such analyses are crucial for understanding the electronic and optical properties of these molecules, which are relevant in materials science and molecular electronics (Muthu & Paulraj, 2012).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activity. Some of these derivatives exhibited significant activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Nonlinear Optical Materials
- The compound and its derivatives have been evaluated for their potential as nonlinear optical materials. Their dipole moment and hyperpolarizability indicate their suitability for such applications, which is crucial in the field of photonics and optical communication (Vanasundari et al., 2018).
Drug Design and Molecular Docking
- Docking studies involving butanoic acid derivatives, including this compound, have been conducted to understand their interactions with biological targets. Such studies are vital in drug design and pharmacological research, offering insights into how these compounds can inhibit specific biological activities (Vanasundari et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-16-8-6-14(7-9-16)15(10-17(21)22)11-20-18(23)24-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFATUNMKIFTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)
![4-fluoro-2-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2438761.png)
![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)

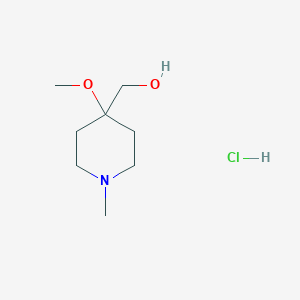

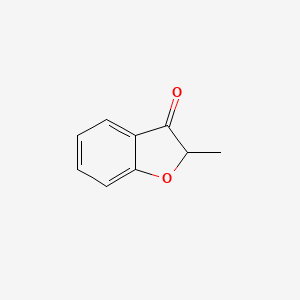
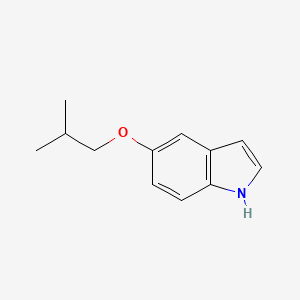
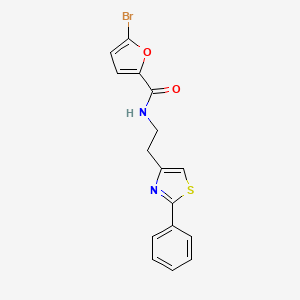
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2438774.png)

